Sorivudine

Descripción

This compound has been used in trials studying the treatment of Chickenpox and HIV Infections.

This compound is a synthetic thymidine analogue with potent antiviral activity against herpes simplex and varicella zoster viruses. This compound is phosphorylated into triphosphate form within the cells; this metabolite interferes with viral DNA replication by inhibiting DNA polymerase activity without been incorporated into elongating viral DNA. Due to the dangerous effects of drug-drug interactions via its metabolite, this compound has been removed from the market.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications. It was withdrawn in at least one region.

Structure

3D Structure

Propiedades

IUPAC Name |

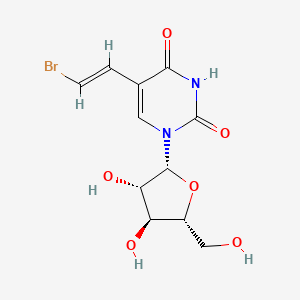

5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQYYIHYQMVWLT-HQNLTJAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77181-69-2 | |

| Record name | Sorivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77181-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorivudine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077181692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SORIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7VOZ162LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Sorivudine Against Varicella-Zoster Virus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorivudine, a synthetic bromovinyl arabinosyl uracil nucleoside analog, exhibits highly potent and selective in vitro activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. Its mechanism of action hinges on the targeted exploitation of viral-specific enzymes, leading to the inhibition of viral DNA replication. This technical guide provides a detailed exploration of the molecular interactions and enzymatic pathways central to this compound's anti-VZV efficacy, supported by quantitative data, experimental methodologies, and visual representations of the key processes.

Data Presentation

The antiviral potency and enzymatic interactions of this compound and its metabolites have been quantified in numerous studies. The following tables summarize key quantitative data, facilitating a comparative understanding of its efficacy.

| Parameter | Virus/Enzyme | Value | Reference Compound (Acyclovir) |

| EC50 (50% Effective Concentration) | VZV (Clinical Isolates) | 0.001 µg/mL (~0.0029 µM)[1] | >1 µg/mL[1] |

| IC50 (50% Inhibitory Concentration) | VZV Thymidine Kinase | 1.5 - 4.5 µM[2] | Not directly comparable |

| Ki (Inhibition Constant) of Triphosphate | VZV DNA Polymerase | 0.55 µM (for BVDU-TP, a related analog)[3] | Not specified |

EC50 values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture. IC50 for the enzyme indicates the concentration needed to inhibit the enzyme's activity by 50%. The Ki value for BVDU-triphosphate is provided as a close proxy for this compound-triphosphate's inhibition of VZV DNA polymerase.

Core Mechanism of Action

The selective antiviral activity of this compound against VZV is a multi-step process initiated within the infected host cell. This process can be broken down into three key stages: selective phosphorylation by viral thymidine kinase, further phosphorylation by viral and cellular kinases, and competitive inhibition of viral DNA polymerase.

Selective Monophosphorylation by VZV Thymidine Kinase

This compound, in its prodrug form, readily enters both infected and uninfected host cells. However, the critical first step of its activation is catalyzed exclusively by the VZV-encoded thymidine kinase (TK).[1][4] This viral enzyme recognizes this compound as a substrate and facilitates its conversion to this compound monophosphate.[4] This initial phosphorylation is the primary determinant of this compound's selectivity, as mammalian cellular thymidine kinases do not efficiently phosphorylate the compound.[5] This ensures that the drug is preferentially activated in VZV-infected cells, minimizing toxicity to uninfected cells.

Diphosphorylation and Triphosphorylation

Following its initial activation, this compound monophosphate undergoes two subsequent phosphorylation events to become the active antiviral agent, this compound triphosphate. Unlike some other nucleoside analogs, the diphosphorylation of this compound is also dependent on a viral enzyme, specifically the VZV thymidylate kinase activity.[1][4] The final phosphorylation to the triphosphate form is then carried out by cellular kinases.[4]

Inhibition of VZV DNA Polymerase

The active form of the drug, this compound triphosphate, acts as a competitive inhibitor of the VZV DNA polymerase.[1] It structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP), and competes for the active site of the viral DNA polymerase. By binding to the enzyme, this compound triphosphate effectively blocks the incorporation of dTTP into the growing viral DNA chain, thereby halting viral replication.[4] It is important to note that this compound triphosphate is not incorporated into the elongating viral DNA.[1]

Signaling Pathways and Experimental Workflows

To visually represent the intricate mechanism of action and the experimental procedures used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. This compound versus Acyclovir for Treatment of Dermatomal Herpes Zoster in Human Immunodeficiency Virus-Infected Patients: Results from a Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PMC [pmc.ncbi.nlm.nih.gov]

Sorivudine: A Technical Guide to its Antiviral Spectrum and Activity

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Sorivudine, a potent nucleoside analog antiviral agent. It details the drug's spectrum of activity, mechanism of action, relevant experimental protocols, and critical clinical considerations to inform research and drug development.

Antiviral Spectrum and Potency

This compound (1-β-D-arabinofuranosyl-E-5-[2-bromovinyl]uracil) is a synthetic pyrimidine nucleoside analog with highly potent and selective activity against specific members of the herpesvirus family.[1] Its efficacy is most pronounced against Varicella-Zoster Virus (VZV), where it is reported to be over 1,000-fold more active than acyclovir in vitro.[2][3] The drug also demonstrates significant activity against Herpes Simplex Virus Type 1 (HSV-1), comparable to that of acyclovir.[2][3] However, its activity against other herpesviruses, such as Herpes Simplex Virus Type 2 (HSV-2), Epstein-Barr virus (EBV), and Cytomegalovirus (CMV), is markedly lower or negligible.[1][3][4]

The antiviral potency of this compound is quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit viral replication by half. A summary of its in vitro activity is presented below.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line(s) | Assay Method | EC₅₀ / IC₅₀ (µg/mL) | Key References |

| Varicella-Zoster Virus (VZV) | Human Embryonic Lung Fibroblasts | Plaque Reduction | 0.0001 - 0.004 | [3] |

| Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | Plaque Reduction | 0.03 - 0.1 | [3] |

| Herpes Simplex Virus Type 2 (HSV-2) | Not Specified | Not Specified | Inactive | [3] |

| Cytomegalovirus (CMV) | Not Specified | Not Specified | Inactive | [3] |

| Epstein-Barr Virus (EBV) | Not Specified | Not Specified | Active (potency not specified) | [1][4] |

Mechanism of Action

The high selectivity of this compound stems from its targeted activation within virus-infected cells. The process is initiated by the viral-encoded thymidine kinase (TK), an enzyme not found in uninfected mammalian cells.[1]

-

Selective Phosphorylation: this compound is preferentially taken up by virus-infected cells and serves as a substrate for viral TK, which phosphorylates it to this compound monophosphate.[3] Mammalian cellular TK does not efficiently recognize or phosphorylate this compound, which is the basis of the drug's selectivity and low host cell toxicity.[1]

-

Conversion to Active Form: Host cellular kinases subsequently convert the monophosphate form to this compound diphosphate and finally to the active antiviral agent, this compound triphosphate.[3]

-

Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, effectively blocking the synthesis of new viral DNA and halting viral replication.[3][5]

Caption: Selective activation pathway and inhibitory mechanism of this compound.

Experimental Protocols: Plaque Reduction Assay

The in vitro potency of this compound is typically determined using a plaque reduction assay. This method quantifies the ability of a drug to inhibit the cytopathic effect of a virus, which manifests as a reduction in the number of viral plaques.

Generalized Workflow:

-

Cell Seeding: A monolayer of susceptible host cells (e.g., human embryonic lung fibroblasts for VZV) is cultured in multi-well plates.

-

Viral Infection: The confluent cell monolayers are infected with a standardized amount of virus, calculated to produce a countable number of plaques.

-

Drug Application: After a viral adsorption period, the inoculum is replaced with a semi-solid overlay medium containing serial dilutions of this compound.

-

Incubation: Plates are incubated for several days to allow for plaque formation in the untreated control wells.

-

Visualization & Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), making the plaques visible for counting.

-

Data Analysis: The number of plaques at each drug concentration is compared to the control, and the EC₅₀ value is calculated from the resulting dose-response curve.

Caption: Standard experimental workflow for a viral plaque reduction assay.

Critical Drug Interaction: 5-Fluorouracil

A clinically significant and potentially fatal drug-drug interaction exists between this compound and the chemotherapeutic agent 5-fluorouracil (5-FU) or its prodrugs.[6] This interaction is not caused by this compound itself but by its primary metabolite, bromovinyluracil (BVU).[7]

BVU is a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme responsible for the catabolism and detoxification of 5-FU.[1][7] Inhibition of DPD leads to a massive accumulation of 5-FU in the plasma, resulting in severe toxicity, including bone marrow suppression, gastrointestinal distress, and death.[6][8] Due to this interaction, the co-administration of this compound with any 5-FU-based drug is strictly contraindicated.[6]

Caption: Mechanism of the fatal drug interaction between this compound and 5-FU.

Summary and Conclusion

This compound is a nucleoside analog with exceptionally potent in vitro and clinical activity against Varicella-Zoster Virus and good activity against Herpes Simplex Virus Type 1.[2][3][6] Its selective activation by viral thymidine kinase makes it a highly targeted antiviral with minimal direct effects on host cells. Clinical trials have demonstrated its superiority over acyclovir in accelerating the healing of zoster lesions.[9][10][11] However, the irreversible inhibition of DPD by its metabolite, leading to a life-threatening interaction with 5-fluorouracil, has severely restricted its clinical application. This profound drug-drug interaction underscores the critical importance of understanding metabolic pathways in drug development and clinical practice.

References

- 1. This compound and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. neurology.org [neurology.org]

- 4. This compound and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound: a promising drug for the treatment of varicella-zoster virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of this compound on dihydropyrimidine dehydrogenase activity in patients with acute herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A possible mechanism of eighteen patient deaths caused by interactions of this compound, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound versus acyclovir for treatment of dermatomal herpes zoster in human immunodeficiency virus-infected patients: results from a randomized, controlled clinical trial. Collaborative Antiviral Study Group/AIDS Clinical Trials Group, Herpes Zoster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of this compound (BV-araU) versus acyclovir in the treatment of acute localized herpes zoster in human immunodeficiency virus-infected adults. The Multinational this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: a potent inhibitor of varicella zoster virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Sorivudine (BV-araU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorivudine, also known as (E)-1-β-D-arabinofuranosyl-5-(2-bromovinyl)uracil (BV-araU), is a potent nucleoside analogue with significant antiviral activity, particularly against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1). This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug discovery and development.

Chemical Identity and Structure

This compound is a synthetic pyrimidine nucleoside analogue of thymidine.[1] Its chemical structure consists of a pyrimidine base, (E)-5-(2-bromovinyl)uracil, linked to an arabinofuranose sugar moiety.

IUPAC Name: 1-β-D-arabinofuranosyl-5-[(E)-2-bromovinyl]pyrimidine-2,4(1H,3H)-dione[2][3]

Synonyms: BV-araU, Bromovinyl araU, 5-Bromovinyl-araU, Brivudine arabinoside, (E)-1-β-D-arabinofuranosyl-5-(2-bromovinyl)uracil[3][4]

CAS Registry Number: 77181-69-2[4]

Molecular Structure:

Caption: Chemical structure of this compound (BV-araU).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrN₂O₆ | [3][4] |

| Molecular Weight | 349.13 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 195-200 °C (decomposes) | [4] |

| Solubility | Soluble in water and organic solvents. Soluble in DMSO (250 mg/mL). | [1][5] |

| pKa (Strongest Acidic) | 9.74 | [2] |

| Optical Rotation | [α]D²⁵ +0.5° (c 1, 1N NaOH) | [4] |

Mechanism of Action

This compound's antiviral activity is dependent on its selective phosphorylation by viral thymidine kinase (TK).[6][7] This process is significantly more efficient in virus-infected cells compared to uninfected host cells, leading to the targeted accumulation of the active drug metabolite.

The proposed mechanism of action involves a three-step phosphorylation cascade:

-

Monophosphorylation: this compound is first converted to this compound monophosphate by the viral thymidine kinase.

-

Diphosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to this compound diphosphate.

-

Triphosphorylation: A final phosphorylation step, also mediated by cellular kinases, yields the active antiviral agent, this compound triphosphate.

This compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the elongating viral DNA chain and thereby preventing viral replication.[3][7]

Caption: Antiviral mechanism of action of this compound.

A significant and potentially lethal drug-drug interaction occurs when this compound is co-administered with 5-fluorouracil (5-FU) or its prodrugs.[6] A metabolite of this compound, (E)-5-(2-bromovinyl)uracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[8] This inhibition leads to a toxic accumulation of 5-FU.

Caption: Mechanism of drug-drug interaction between this compound and 5-Fluorouracil.

Experimental Protocols

Chemical Synthesis

A general synthetic scheme for this compound is outlined below. Detailed experimental procedures can be found in the cited literature.[4]

Caption: General synthetic workflow for this compound.

Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Antiviral Activity Assays

This assay determines the concentration of this compound required to inhibit the formation of viral plaques by 50%.

-

Cell Culture: Grow a confluent monolayer of Vero cells in 24-well plates.

-

Infection: Infect the cells with HSV-1 at a specific multiplicity of infection (MOI), for example, 0.1.

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 24-48 hours to allow for plaque formation.

-

Staining: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.

-

Quantification: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[9]

This assay measures the ability of this compound to protect cells from the virus-induced cytopathic effect.

-

Cell Culture: Seed a suitable cell line (e.g., human embryonic lung fibroblasts) in 96-well plates.

-

Treatment and Infection: Add serial dilutions of this compound to the cells, followed by infection with VZV.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the untreated control wells (typically 5-7 days).

-

Assessment of CPE: Observe the cells microscopically for the presence of CPE. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake).

-

IC₅₀ Determination: The IC₅₀ value is the concentration of this compound that inhibits the viral cytopathic effect by 50% compared to the virus control.[10]

Conclusion

This compound remains a significant molecule in the field of antiviral research due to its potent and selective activity against herpesviruses. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The included experimental protocols offer a foundation for researchers working with this compound. A thorough understanding of its chemistry and biology is crucial for the development of new and improved antiviral therapies.

References

- 1. CAS 77181-69-2: this compound | CymitQuimica [cymitquimica.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C11H13BrN2O6 | CID 5282192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. The effect of this compound on dihydropyrimidine dehydrogenase activity in patients with acute herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Crucial First Step: A Technical Guide to the Phosphorylation of Sorivudine by Viral Thymidine Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorivudine, a potent nucleoside analog, exhibits significant antiviral activity, particularly against Varicella-Zoster Virus (VZV). Its efficacy is critically dependent on the initial phosphorylation step, a reaction exclusively and efficiently catalyzed by the viral-encoded thymidine kinase (TK). This selective activation within infected cells is the cornerstone of its therapeutic window, minimizing toxicity to uninfected host cells. This in-depth technical guide explores the core mechanism of this compound phosphorylation by viral thymidine kinases, providing a comprehensive overview for researchers and professionals in drug development. We delve into the substrate specificity of viral TKs, present available data on its interaction with this compound, and provide detailed experimental protocols for the characterization of this pivotal enzymatic reaction.

Introduction

This compound (1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil) is a synthetic pyrimidine nucleoside analog with potent antiviral activity against several herpesviruses, most notably Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[1] Its mechanism of action is initiated by a selective conversion to its monophosphate form by a virus-encoded thymidine kinase (TK).[1] This initial phosphorylation is the rate-limiting step in its activation pathway and is the primary determinant of its antiviral selectivity, as this compound is a poor substrate for mammalian cellular thymidine kinases.[1] Subsequent phosphorylations by cellular kinases lead to the formation of this compound triphosphate, which acts as an inhibitor of viral DNA polymerase, thereby terminating viral replication.

Understanding the kinetics and substrate specificity of the interaction between this compound and viral TKs is paramount for the rational design of novel antiviral agents and for elucidating mechanisms of drug resistance. This guide provides a consolidated resource on the phosphorylation of this compound by viral TKs, with a focus on HSV-1 TK and VZV TK.

The Gatekeepers: Viral Thymidine Kinases

Herpesviruses encode their own thymidine kinases, which differ significantly in their substrate specificity from their human cellular counterparts.[2] While human cytosolic thymidine kinase 1 (TK1) is highly specific for thymidine, viral TKs, particularly those from HSV-1 and VZV, exhibit a broader substrate acceptance. This promiscuity allows them to phosphorylate a wide range of nucleoside analogs, a property that has been extensively exploited in antiviral drug development.[2][3]

The viral TK's ability to phosphorylate prodrugs like this compound to their active forms is a classic example of targeted therapy. The enzyme essentially acts as a "Trojan horse," converting a non-toxic precursor into a potent inhibitor only within the confines of an infected cell.

This compound as a Substrate for Viral Thymidine Kinases

The efficiency of this compound as a substrate varies between different viral thymidine kinases. It is exceptionally potent against VZV, which is attributed to its efficient phosphorylation by the VZV TK. While also active against HSV-1, its efficacy against other herpesviruses is less pronounced. Notably, studies on vaccinia virus (VV) TK, a type II enzyme, have indicated that this compound is not a suitable substrate, highlighting the specificity of this interaction even among different viral kinases.[1]

Data Presentation

To provide a comparative context, the following table summarizes the reported Km values for the natural substrate, thymidine, and other clinically relevant nucleoside analogs with wild-type HSV-1 TK. This data serves as a benchmark for understanding the relative affinities of different substrates for the viral enzyme.

| Substrate | Virus | Thymidine Kinase | Km (µM) | Citation |

| Thymidine | Herpes Simplex Virus 1 (HSV-1) | Wild-Type | 0.38 | |

| Ganciclovir | Herpes Simplex Virus 1 (HSV-1) | Wild-Type | 47.6 | |

| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Wild-Type | 417 |

Table 1: Michaelis-Menten Constants (Km) of Various Substrates for Wild-Type HSV-1 Thymidine Kinase. The data illustrates the varying affinities of the enzyme for its natural substrate and different nucleoside analogs.

Experimental Protocols

The characterization of this compound phosphorylation by viral TKs relies on robust and sensitive enzymatic assays. The most common methods involve the use of radiolabeled substrates to quantify the formation of the phosphorylated product. Below are detailed methodologies for key experiments.

Expression and Purification of Viral Thymidine Kinase

Objective: To obtain a purified and active viral thymidine kinase for use in enzymatic assays.

Methodology:

-

Cloning: The gene encoding the viral thymidine kinase (e.g., from a specific HSV-1 or VZV strain) is amplified by PCR and cloned into a suitable bacterial expression vector, often containing a purification tag such as a polyhistidine (His)-tag.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.

-

Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and protease inhibitors. The cells are then lysed, typically by sonication.

-

Purification: The soluble fraction of the cell lysate is clarified by centrifugation and the viral TK is purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins). The purified protein is then dialyzed against a storage buffer.

-

Verification: The purity and concentration of the enzyme are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

Thymidine Kinase Activity Assay (Radioisotope-Based)

Objective: To measure the rate of phosphorylation of a substrate (e.g., this compound) by the purified viral TK.

Principle: This assay quantifies the transfer of a radiolabeled phosphate group from ATP to the nucleoside substrate. The phosphorylated product is then separated from the unreacted substrate and the radioactivity is measured.

Materials:

-

Purified viral thymidine kinase

-

Radiolabeled substrate (e.g., [3H]thymidine as a control, or custom synthesized [3H]this compound)

-

ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

DEAE-cellulose filter discs (e.g., Whatman DE81)

-

Wash buffers (e.g., 4 mM ammonium formate, ethanol)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and varying concentrations of the radiolabeled substrate.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the purified viral TK to the reaction mixture. Incubate at 37°C for a specific time period, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by spotting a defined volume of the reaction mixture onto a DEAE-cellulose filter disc.

-

Washing: The filter discs are washed multiple times with ammonium formate to remove unreacted, uncharged substrate. A final wash with ethanol is performed to dry the discs.

-

Quantification: The dried filter discs are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter. The amount of phosphorylated product is calculated based on the specific activity of the radiolabeled substrate.

-

Data Analysis: The initial reaction velocities are determined at different substrate concentrations. Kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Process: Diagrams

Signaling Pathway of this compound Activation

Caption: Intracellular activation pathway of this compound.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the kinetic parameters of this compound phosphorylation.

Logical Relationship of this compound's Selective Antiviral Activity

Caption: The basis of this compound's selective antiviral activity.

Conclusion

The phosphorylation of this compound by viral thymidine kinase is a critical activation step that underpins its potent and selective antiviral activity. While detailed quantitative kinetic data for this interaction remains to be fully elucidated in the public domain, the qualitative understanding of its mechanism provides a solid foundation for ongoing research and development in the field of antiviral therapy. The experimental protocols and conceptual diagrams presented in this guide offer a framework for researchers to further investigate the nuances of this crucial enzymatic reaction, paving the way for the development of next-generation antiviral agents with improved efficacy and resistance profiles.

References

- 1. Selective Phosphorylation of Antiviral Drugs by Vaccinia Virus Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]

- 3. Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Sorivudine and Epstein-Barr Virus: A Technical Overview of a Potential Antiviral Strategy

For Immediate Release

This technical guide provides an in-depth analysis of the potential antiviral activity of Sorivudine against the Epstein-Barr virus (EBV), a ubiquitous human herpesvirus linked to a range of benign and malignant diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral therapeutics and EBV-associated pathologies.

Executive Summary

This compound, a synthetic thymidine analog, has demonstrated potent antiviral activity against several members of the Herpesviridae family. Its mechanism of action is contingent on its phosphorylation by viral thymidine kinase (TK), a crucial step for its conversion into an active triphosphate form that inhibits viral DNA polymerase. While the clinical use of this compound has been hampered by a significant drug-drug interaction with 5-fluorouracil (5-FU), its potential as a specific anti-EBV agent warrants detailed investigation. This guide summarizes the current, albeit limited, understanding of this compound's effect on EBV, details relevant experimental protocols for its evaluation, and outlines the putative mechanism of action. Due to a paucity of publicly available quantitative data specifically for this compound against EBV, this document also provides comparative data for other nucleoside analogs to offer a contextual framework for its potential efficacy.

Data Presentation: Comparative Antiviral Activity

| Antiviral Agent | Cell Line | IC50 (µM) - Median (Range) | Citation |

| Acyclovir (ACV) | P3HR1 | 3.4 (2.8–6.2) | [1] |

| Ganciclovir (GCV) | P3HR1 | 2.6 (1.5–3.7) | [1] |

| Tenofovir Alafenamide (TAF) | HH514-16 | 0.084 | [2] |

| Tenofovir Disoproxil Fumarate (TDF) | HH514-16 | 0.30 | [2] |

Mechanism of Action

This compound's antiviral activity is initiated by its selective phosphorylation by the Epstein-Barr virus thymidine kinase (EBV-TK). Cellular kinases subsequently convert the monophosphate form to the active triphosphate metabolite. This triphosphate analog then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the EBV DNA polymerase. The incorporation of this compound triphosphate results in chain termination, thereby halting viral DNA replication.

Figure 1. Proposed mechanism of action for this compound against EBV.

Experimental Protocols

In Vitro Anti-EBV Susceptibility Assay

This protocol is adapted from established methods for determining the IC50 of antiviral compounds against EBV.

4.1.1. Cell Culture and Lytic Cycle Induction:

-

Cell Line: P3HR1, a human B-cell line that spontaneously produces EBV, is commonly used. Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Lytic Cycle Induction: To enhance viral replication, the EBV lytic cycle can be induced. A common method involves treating the cells with a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), at a concentration of 20 ng/mL, and a histone deacetylase inhibitor, like sodium butyrate, at 3 mM.

4.1.2. Drug Treatment:

-

Seed P3HR1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Induce the lytic cycle as described above.

-

Simultaneously, treat the cells with serial dilutions of this compound. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a no-drug control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

4.1.3. Quantification of EBV DNA by quantitative Real-Time PCR (qPCR):

-

After the incubation period, harvest the cells and extract total DNA using a commercial DNA extraction kit.

-

Perform qPCR to quantify the number of EBV DNA copies. Primers and probes targeting a conserved region of the EBV genome, such as the BamHI W fragment or the EBNA1 gene, are used.

-

The IC50 value is calculated as the concentration of this compound that reduces the number of EBV DNA copies by 50% compared to the no-drug control.

Figure 2. Experimental workflow for determining the anti-EBV IC50 of this compound.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

4.2.1. MTT Assay Protocol:

-

Seed an appropriate cell line (e.g., the same B-cell line used for the antiviral assay) in a 96-well plate.

-

Treat the cells with the same concentrations of this compound used in the antiviral assay.

-

Incubate for the same duration (e.g., 7 days).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%.

Signaling Pathways

Currently, there is no specific research detailing the direct impact of this compound on cellular signaling pathways in the context of EBV infection. The primary mechanism is understood to be the direct inhibition of viral DNA replication. However, the induction of the EBV lytic cycle, which is necessary for the action of this compound, involves complex cellular signaling cascades. Key pathways involved in EBV reactivation from latency include the B-cell receptor (BCR) signaling pathway, protein kinase C (PKC) activation, and pathways responsive to cellular stress. While this compound itself does not directly modulate these pathways, its therapeutic efficacy is dependent on their activation to initiate the lytic phase where the viral thymidine kinase is expressed.

Figure 3. Generalized signaling pathways leading to EBV lytic cycle induction.

Conclusion and Future Directions

This compound presents a theoretically sound approach for the targeted therapy of productive EBV infections due to its reliance on the virally encoded thymidine kinase for activation. However, the significant lack of specific in vitro efficacy data against EBV is a major knowledge gap that needs to be addressed. Future research should focus on determining the IC50 and EC50 values of this compound in various EBV-positive cell lines, including both lymphoid and epithelial lineages. Furthermore, studies are required to investigate potential off-target effects and to explore whether this compound or its metabolites modulate any host cell signaling pathways that could either enhance or hinder its antiviral activity. The development of this compound analogs with a more favorable safety profile, particularly concerning the inhibition of dihydropyrimidine dehydrogenase, could revitalize interest in this class of compounds for the treatment of EBV-associated diseases.

References

Sorivudine (BV-araU) CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral agent Sorivudine, also known as BV-araU. It covers its chemical properties, mechanism of action, and relevant experimental methodologies, designed for professionals in the fields of pharmaceutical research and development.

Core Chemical and Physical Properties

This compound is a synthetic nucleoside analog belonging to the pyrimidine class.[1] Its chemical structure and properties are pivotal to its function as an antiviral agent.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 77181-69-2 | [2] |

| Molecular Formula | C₁₁H₁₃BrN₂O₆ | [2] |

| Molecular Weight | 349.13 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 182 °C; 195-200 °C (with decomposition) | |

| Solubility | DMSO: 125 mg/mL (358.03 mM) Water (predicted): 14.8 mg/mL Formulation 1: ≥ 2.08 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Formulation 2: ≥ 4 mg/mL (in 10% DMSO, 90% (20% SBE-β-CD in Saline)) | [1][3][4] |

| pKa (Strongest Acidic) | 9.74 (predicted) | [1] |

| LogP | -0.66 (predicted) | [1] |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of viral DNA synthesis.[5] Its antiviral activity is highly selective for certain viruses, primarily Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[5]

The mechanism involves a multi-step activation process within the infected host cell. This compound is first phosphorylated by a virus-specific thymidine kinase to its monophosphate form.[5] Host cell kinases then further phosphorylate it to the active triphosphate metabolite, BV-araUTP. This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. Integration of BV-araUTP leads to the termination of DNA chain elongation, thus halting viral replication.[4]

A critical aspect of this compound's pharmacology is its significant and potentially lethal drug-drug interaction with 5-fluorouracil (5-FU), a common chemotherapeutic agent. This compound's metabolite, (E)-5-(2-bromovinyl)uracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[6] Inhibition of DPD leads to a massive accumulation of 5-FU, resulting in severe toxicity.[6]

The following diagram illustrates the mechanism of action of this compound and its interaction with the 5-FU metabolic pathway.

Experimental Protocols

Synthesis of this compound (Generalized)

The synthesis of this compound has been described in patents EP 31128 and US 4386076. A general approach involves the glycosylation of a protected silyl derivative of (E)-5-(2-bromovinyl)uracil with a protected arabinofuranosyl donor. This is a common strategy in nucleoside synthesis. The key steps typically include:

-

Preparation of the Pyrimidine Base: Synthesis of (E)-5-(2-bromovinyl)uracil. This can be achieved through various olefination reactions on a 5-formyluracil derivative.

-

Silylation of the Base: The (E)-5-(2-bromovinyl)uracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to protect the hydroxyl groups and enhance solubility in organic solvents for the subsequent glycosylation step.

-

Preparation of the Sugar Donor: A protected arabinose derivative, often a tri-O-acetyl-α-D-arabinofuranosyl bromide or a similar activated sugar, is prepared.

-

Glycosylation: The silylated base is coupled with the protected sugar donor in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride or trimethylsilyl trifluoromethanesulfonate). This crucial step forms the N-glycosidic bond.

-

Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) are removed, typically by treatment with a base such as methanolic ammonia or sodium methoxide in methanol, to yield the final product, this compound.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain this compound of high purity.

Analytical Method: High-Performance Liquid Chromatography (HPLC) (Representative Protocol)

Quantitative analysis of this compound in biological matrices or pharmaceutical formulations is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The following is a representative protocol based on methods for similar nucleoside analogs.

Objective: To determine the concentration of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (e.g., 10 mM, pH adjusted)

-

This compound reference standard

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. For example, an isocratic mobile phase could be 70:30 (v/v) phosphate buffer:methanol.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and methanol).

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different concentrations (e.g., 1-10 µg/mL).

-

-

Sample Preparation:

-

For pharmaceutical dosage forms, dissolve the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.

-

For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is typically required.

-

-

Analysis:

-

Inject the prepared calibration standards and samples onto the HPLC system.

-

Record the chromatograms and integrate the peak corresponding to this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

The following diagram outlines a general workflow for the HPLC analysis of this compound.

References

- 1. Comparative metabolism of E-5-(2-bromovinyl)-2'-deoxyuridine and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil in herpes simplex virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Mechanism of inhibition of DNA synthesis by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C11H13BrN2O6 | CID 5282192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

Methodological & Application

Application Note: VZV Plaque Reduction Assay Using Sorivudine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Varicella-Zoster Virus (VZV), a member of the herpesvirus family, is the causative agent of varicella (chickenpox) as a primary infection and herpes zoster (shingles) upon reactivation of the latent virus.[1] While generally self-limiting in healthy children, VZV infections can lead to severe morbidity and mortality in adults and immunocompromised individuals.[1] This has driven the development of antiviral agents with potent activity against VZV.

Sorivudine is a synthetic pyrimidine nucleoside analog of thymidine that has demonstrated highly potent and selective in vitro inhibitory activity against VZV, with concentrations required for inhibition being over 1000-fold lower than those needed for acyclovir.[2][3][4] Its efficacy makes it a critical reference compound in the research and development of new anti-VZV therapeutics.

The plaque reduction assay is the gold-standard method for evaluating the in vitro efficacy of antiviral compounds.[5][6] This application note provides a detailed protocol for utilizing a VZV plaque reduction assay to determine the antiviral activity of this compound and other potential drug candidates.

Principle of the Plaque Reduction Assay

The plaque assay is a quantitative method used to determine the number of infectious virus particles, reported as plaque-forming units per milliliter (PFU/mL).[6] In this assay, a confluent monolayer of susceptible host cells is infected with the virus.[5] The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virions to neighboring cells.[6] This results in the formation of localized zones of cell death and lysis, known as plaques.[6]

In a plaque reduction assay, this procedure is performed in the presence of varying concentrations of an antiviral agent. The efficacy of the drug is determined by its ability to reduce the number of plaques compared to an untreated virus control. From this data, the 50% effective concentration (EC₅₀) — the drug concentration required to reduce plaque formation by 50% — can be calculated.[7]

Mechanism of Action of this compound

This compound's selective antiviral activity is dependent on its specific phosphorylation by the VZV-encoded thymidine kinase (TK).[3][8] Unlike mammalian thymidine kinase, the viral enzyme efficiently converts this compound into its monophosphate form.[3] Cellular kinases then further phosphorylate it to the active triphosphate metabolite.[8][9] This active form, this compound-triphosphate, acts as a competitive inhibitor of the VZV DNA polymerase and can be incorporated into the viral DNA, ultimately halting viral replication.[9]

Caption: Mechanism of action of this compound against VZV.

Data Presentation: Comparative Antiviral Activity

This compound exhibits significantly greater potency against VZV compared to other established antiviral agents. The following table summarizes the EC₅₀ values for several compounds against wild-type VZV isolates.

| Compound | Target Virus | Average EC₅₀ (µM) | Reference |

| This compound | VZV | 0.0003 - 0.004 | [4] |

| Brivudine (BVDU) | VZV | 0.0098 ± 0.0040 | [10] |

| Acyclovir (ACV) | VZV | 3.38 ± 1.87 | [10] |

| Penciclovir (PCV) | VZV | 3.34 ± 1.20 | [10] |

| Foscarnet (PFA) | VZV | 84.4 ± 13.6 | [10] |

Note: The EC₅₀ for this compound was converted from 0.0001-0.004 µg/mL based on its molar mass of 349.137 g/mol .[9]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific VZV strain and cell line used.

Materials and Reagents

-

Cell Line: Human embryonic lung (HEL) fibroblasts or Vero cells.

-

VZV Strain: A laboratory-adapted or clinical isolate of VZV (e.g., Ellen, Oka). Both cell-free and cell-associated virus can be used, though EC₅₀ values may differ.[11]

-

Growth Medium: Eagle’s Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (e.g., 100 U/mL penicillin, 100 µg/mL streptomycin).

-

Assay Medium: Growth medium with a reduced FBS concentration (e.g., 2%).

-

Overlay Medium: 2x Assay Medium mixed 1:1 with 1.2% to 2% methylcellulose or low-melting-point agarose.

-

Test Compound: this compound powder, dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Staining Solution: 0.1% to 1% Crystal Violet in 20% ethanol.

-

Fixing Solution: 10% formalin or 4% paraformaldehyde in Phosphate-Buffered Saline (PBS).

-

Equipment: 6-well or 12-well tissue culture plates, humidified CO₂ incubator (37°C, 5% CO₂), biosafety cabinet, inverted microscope.

Experimental Workflow

References

- 1. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: a potent inhibitor of varicella zoster virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 6. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of antiviral assay methods using cell-free and cell-associated varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Pioneering Paths in Antiviral Development: Detailed Methodologies for the Synthesis of Sorivudine Derivatives

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant contribution to the field of medicinal chemistry and antiviral drug development, comprehensive application notes and detailed protocols for the synthesis of Sorivudine derivatives are now available. These documents are tailored for researchers, scientists, and professionals in drug development, providing a critical resource for the exploration of new therapeutic agents. This compound, a nucleoside analogue, has demonstrated potent antiviral activity, and the synthesis of its derivatives is a key area of research for developing novel treatments for viral infections.

This release provides a deep dive into the chemical synthesis of this compound and its prodrugs, focusing on methodologies that enhance bioavailability and therapeutic efficacy. The protocols are designed to be clear, concise, and reproducible, enabling researchers to readily implement these techniques in their own laboratories.

Core Synthetic Strategies

The synthesis of this compound, chemically known as (E)-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil, and its derivatives involves several key chemical transformations. The primary strategies focus on the creation of the core nucleoside structure and subsequent modifications to generate prodrugs with improved pharmacological properties.

A pivotal step in the synthesis of this compound is the glycosylation of the (E)-5-(2-bromovinyl)uracil base with a protected arabinofuranosyl donor. This reaction establishes the crucial β-N-glycosidic bond that defines the nucleoside structure. Subsequent deprotection steps yield the final this compound molecule.

Prodrug strategies are central to the development of effective this compound derivatives. These approaches aim to mask polar functional groups of the parent drug, thereby enhancing its lipophilicity and facilitating its passage across cell membranes. Once inside the cell, the prodrug is metabolized to release the active this compound. Key prodrug derivatives include 5'-O-acyl and 5'-phosphoramidate analogs.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and its derivatives are provided below. These protocols are based on established synthetic methodologies and are intended to serve as a guide for laboratory synthesis.

Protocol 1: Synthesis of (E)-5-(2-bromovinyl)uracil (BVU)

The synthesis of the bromovinyluracil base is a foundational step. One common method involves the reaction of 5-iodouracil with acrylic acid derivatives followed by bromination.

Materials:

-

5-Iodouracil

-

Methyl acrylate

-

Palladium(II) acetate

-

Triphenylphosphine

-

Triethylamine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

A mixture of 5-iodouracil, methyl acrylate, palladium(II) acetate, triphenylphosphine, and triethylamine in DMF is heated under an inert atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the acrylate intermediate.

-

The intermediate is then dissolved in a suitable solvent such as DMF or DCM.

-

N-Bromosuccinimide is added portion-wise to the solution, and the reaction is stirred at room temperature.

-

After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization to afford (E)-5-(2-bromovinyl)uracil.

Protocol 2: Glycosylation to form this compound

This protocol outlines the coupling of the BVU base with a protected arabinose derivative.

Materials:

-

(E)-5-(2-bromovinyl)uracil (BVU)

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Acetonitrile (ACN)

Procedure:

-

BVU is suspended in dry acetonitrile under an inert atmosphere.

-

BSA is added, and the mixture is heated to obtain a clear solution of the silylated base.

-

The solution is cooled, and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose is added.

-

TMSOTf is added dropwise at a controlled temperature.

-

The reaction is stirred until completion as monitored by TLC.

-

The reaction is quenched, and the protected this compound is extracted and purified by column chromatography.

-

The benzoyl protecting groups are removed by treatment with a solution of ammonia in methanol.

-

The final product, this compound, is purified by recrystallization.

Protocol 3: Synthesis of 5'-O-Valyl-Sorivudine (Amino Acid Prodrug)

This protocol describes the esterification of the 5'-hydroxyl group of this compound with a protected valine amino acid.

Materials:

-

This compound

-

N-tert-Butoxycarbonyl-L-valine (Boc-L-Val)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dry Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

To a solution of this compound in dry DCM, Boc-L-Val, DCC, and a catalytic amount of DMAP are added at 0°C.

-

The reaction mixture is stirred and allowed to warm to room temperature overnight.

-

The resulting precipitate of dicyclohexylurea is filtered off.

-

The filtrate is concentrated, and the residue is purified by column chromatography to yield the protected 5'-O-valyl-Sorivudine.

-

The Boc protecting group is removed by treating the product with a solution of TFA in DCM.

-

The final product is isolated and purified to give 5'-O-Valyl-Sorivudine.

Protocol 4: Synthesis of this compound 5'-Phosphoramidate Prodrug (ProTide Approach)

This protocol outlines the synthesis of a phosphoramidate prodrug of this compound, a strategy known to enhance intracellular delivery of the monophosphate form of the drug. A novel and efficient method for this synthesis involves the use of nucleoside H-phosphonamidate intermediates.

Materials:

-

This compound

-

Phosphorus trichloride

-

Aryl alcohol (e.g., phenol)

-

Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

-

Triethylamine

-

Iodine

-

Pyridine

Procedure:

-

This compound is first reacted with a phosphitylating agent, which can be prepared from phosphorus trichloride, an aryl alcohol, and an amino acid ester.

-

The resulting nucleoside 5'-H-phosphonamidate intermediate is then oxidized.

-

Oxidation with iodine in the presence of pyridine yields the corresponding nucleoside 5'-phosphoramidate.

-

The final product is purified using column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps described in the protocols. Actual yields may vary depending on reaction conditions and scale.

| Reaction Step | Product | Typical Yield (%) |

| Synthesis of (E)-5-(2-bromovinyl)uracil (BVU) | BVU | 60-75 |

| Glycosylation of BVU with protected arabinose | Protected this compound | 50-65 |

| Deprotection to yield this compound | This compound | 85-95 |

| Synthesis of 5'-O-Valyl-Sorivudine (protected) | Boc-Val-Sorivudine | 70-85 |

| Deprotection to yield 5'-O-Valyl-Sorivudine | Val-Sorivudine | 90-98 |

| Synthesis of this compound 5'-Phosphoramidate | This compound-ProTide | High |

Visualizing the Synthetic Pathways

To further elucidate the synthetic strategies, the following diagrams illustrate the key reaction workflows.

Caption: General workflow for the synthesis of the (E)-5-(2-bromovinyl)uracil base.

Caption: Key steps in the synthesis of this compound via glycosylation.

Caption: Synthetic pathways for this compound prodrugs.

These detailed application notes and protocols provide a valuable resource for the scientific community, fostering further innovation in the development of antiviral therapies. By offering clear and actionable guidance, this work aims to accelerate the discovery of new and effective treatments for a range of viral diseases.

Sorivudine: A Potent Tool for Elucidating Viral Thymidine Kinase Activity

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sorivudine, a synthetic pyrimidine nucleoside analog, serves as a highly selective and potent inhibitor of viral thymidine kinase (TK), particularly from Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[1] Its mechanism of action relies on its preferential phosphorylation by viral TK, leading to the formation of this compound triphosphate. This active metabolite then competitively inhibits viral DNA polymerase, effectively halting viral replication.[2][3] The pronounced selectivity of this compound for viral TK over its mammalian counterparts makes it an invaluable tool compound for studying the intricacies of viral replication and for the primary screening and characterization of novel antiviral agents.[1]

These application notes provide a comprehensive overview of this compound's utility as a research tool, including its biochemical properties, detailed experimental protocols for its use in various assays, and a framework for its integration into antiviral drug discovery workflows.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against viral and human thymidine kinases, as well as its antiviral efficacy in cell-based assays.

Table 1: Inhibitory Activity of this compound against Viral and Human Thymidine Kinases

| Enzyme Source | Parameter | Value | Reference |

| Varicella-Zoster Virus (VZV) TK | IC50 | 0.0035 µM | [4] |

| Herpes Simplex Virus Type 1 (HSV-1) TK | - | Good activity, comparable to acyclovir | [2] |

| Human Thymidine Kinase (hTK) | Substrate Activity | Not a substrate | [1] |

Table 2: Antiviral Activity of this compound and Acyclovir

| Virus | Compound | IC50 (µg/mL) | Relative Potency | Reference |

| Varicella-Zoster Virus (VZV) | This compound | 0.001 | >1,000-fold more active than Acyclovir | [2] |

| Varicella-Zoster Virus (VZV) | Acyclovir | ~1.0 | - | [2] |

| Herpes Simplex Virus Type 1 (HSV-1) | This compound | Comparable to Acyclovir | - | [2] |

| Herpes Simplex Virus Type 2 (HSV-2) | This compound | No activity | - | [2] |

Signaling Pathway

The mechanism of action of this compound involves a multi-step intracellular pathway that ultimately leads to the inhibition of viral DNA synthesis.

References

- 1. This compound and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound versus Acyclovir for Treatment of Dermatomal Herpes Zoster in Human Immunodeficiency Virus-Infected Patients: Results from a Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Sorivudine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of the antiviral compound Sorivudine.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: While some sources describe this compound as soluble in water, specific quantitative data regarding its aqueous solubility (e.g., in mg/mL or molarity) is not consistently reported in publicly available literature.[1] It is common for nucleoside analogs to exhibit limited aqueous solubility.[2][3] For experimental purposes, it is recommended to determine the solubility in your specific aqueous buffer system. However, this compound is highly soluble in dimethyl sulfoxide (DMSO) at 125 mg/mL (358.03 mM).[4][5]

Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are encountering poor dissolution of this compound in an aqueous solution, consider the following initial steps:

-

Sonication: Gentle sonication can help to break up powder agglomerates and increase the surface area available for dissolution.[4][5]

-

Heating: Gently warming the solution to 37°C can increase the kinetic energy of the system and improve solubility. However, be cautious of potential degradation at higher temperatures and monitor for any changes in the appearance of the solution.[4][5]

-

pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

Q3: How does pH affect the solubility of this compound?

Q4: What are co-solvents and how can they improve this compound solubility?

A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[7] Common co-solvents used in pharmaceutical formulations include polyethylene glycols (PEGs), propylene glycol, and ethanol. For in vivo studies, a common co-solvent system for this compound has been reported as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a solubility of at least 4 mg/mL.[4][5]

Q5: Can cyclodextrins be used to enhance the solubility of this compound?

A5: Yes, cyclodextrins are a widely used and effective method for improving the solubility of poorly soluble drugs.[8][9][10] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where a poorly soluble drug molecule can form an inclusion complex, thereby increasing its apparent aqueous solubility.[9] A formulation for in vivo studies has been reported using 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline with 10% DMSO, achieving a this compound concentration of at least 2.08 mg/mL.[4]

Q6: What is a solid dispersion and how can it improve the dissolution of this compound?

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution After Initial Dissolution

-

Possible Cause: The initial concentration exceeds the equilibrium solubility in the chosen solvent system, leading to supersaturation and subsequent precipitation.

-

Troubleshooting Steps:

-

Reduce Concentration: Prepare a more dilute solution.

-

Optimize Solvent System:

-

pH Adjustment: Re-evaluate the pH of your buffer. A slight change may be sufficient to maintain solubility.

-

Increase Co-solvent Percentage: If using a co-solvent system, incrementally increase the percentage of the organic co-solvent.

-

Increase Cyclodextrin Concentration: If using cyclodextrins, ensure the molar ratio of cyclodextrin to this compound is optimal.

-

-

Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80, can help to stabilize the solution and prevent precipitation.[4][5]

-

Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility

-

Possible Cause: Inconsistent dissolution or precipitation of this compound in the assay medium can lead to variability in the effective concentration.

-

Troubleshooting Steps:

-

Prepare a Concentrated Stock in an Organic Solvent: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution.[4][5]

-

Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous assay medium. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts in your biological system.[5]

-

Pre-dissolution in a Solubilizing Excipient: If using cyclodextrins, prepare the this compound-cyclodextrin complex first before adding it to the final assay medium.

-

Visual Inspection: Before each experiment, visually inspect your final working solutions for any signs of precipitation.

-

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Reported Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (358.03 mM) | [4][5] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 4 mg/mL (11.46 mM) | [4][5] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.96 mM) | [4] |

Table 2: Example of pH-Dependent Solubility of a Model Nucleoside Analog (Zidovudine)

Disclaimer: The following data is for the nucleoside analog Zidovudine and is provided as an illustrative example of how pH can affect solubility. Similar studies would need to be performed for this compound to determine its specific pH-solubility profile.

| Aqueous Medium | Solubility (mg/mL) at 37°C |

| Water | 28.90 |

| 0.01 N HCl (pH ~2) | 28.90 |

| pH 4.5 Acetate Buffer | > Value for pH 6.8 |

| pH 6.8 Phosphate Buffer | < Value for Water/HCl |

Data adapted from a study on Zidovudine.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent System

This protocol is adapted from a reported formulation for in vivo studies.[4][5]

-

Weigh the required amount of this compound.

-

Prepare a stock solution of this compound in DMSO.

-

In a separate container, combine the required volumes of PEG300 and Tween 80.

-

Slowly add the this compound-DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.

-

Add the required volume of saline to the mixture and continue to vortex until a clear solution is obtained.

-

If necessary, gently warm the solution to 37°C or sonicate to aid dissolution.

Protocol 2: Preparation of a this compound Solution using Cyclodextrin Complexation

This protocol is based on a reported formulation and general methods for cyclodextrin complexation.[4][14]

-

Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

-

Prepare a concentrated stock solution of this compound in DMSO.

-

Slowly add the this compound-DMSO stock solution to the SBE-β-CD solution while stirring.

-

Continue stirring at room temperature for a defined period (e.g., 24 hours) to allow for the formation of the inclusion complex.

-

The resulting solution should be clear. If not, optimization of the component ratios may be necessary.

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method

This is a general protocol adapted from methods used for other poorly soluble antiviral drugs.[15][16][17]

-

Select a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000.

-

Choose a common volatile solvent in which both this compound and the carrier are soluble (e.g., a mixture of dichloromethane and methanol).

-

Dissolve this compound and the carrier in the solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug to carrier by weight).

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.

-

The dried solid dispersion can then be pulverized and sieved to obtain a fine powder with improved dissolution characteristics.

Visualizations

References

- 1. CAS 77181-69-2: this compound | CymitQuimica [cymitquimica.com]

- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicaljournals.com [chemicaljournals.com]

- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 12. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. gala.gre.ac.uk [gala.gre.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Sorivudine in Cell Lines